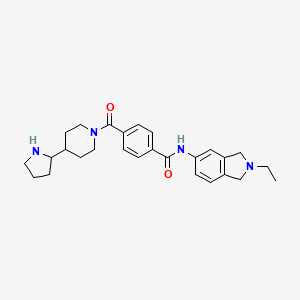

N-(2-Ethylisoindolin-5-yl)-4-(4-(pyrrolidin-2-yl)piperidine-1-carbonyl)benzamide

Description

N-(2-Ethylisoindolin-5-yl)-4-(4-(pyrrolidin-2-yl)piperidine-1-carbonyl)benzamide is a synthetic benzamide derivative characterized by a complex heterocyclic architecture. Its structure integrates an isoindolinyl moiety substituted with an ethyl group at the 2-position, linked via a benzamide scaffold to a piperidine-pyrrolidine hybrid system. Key structural features include:

- Piperidine-pyrrolidine moiety: Provides conformational flexibility and hydrogen-bonding capabilities.

- Benzamide core: A common pharmacophore in medicinal chemistry for modulating biological activity.

Properties

Molecular Formula |

C27H34N4O2 |

|---|---|

Molecular Weight |

446.6 g/mol |

IUPAC Name |

N-(2-ethyl-1,3-dihydroisoindol-5-yl)-4-(4-pyrrolidin-2-ylpiperidine-1-carbonyl)benzamide |

InChI |

InChI=1S/C27H34N4O2/c1-2-30-17-22-9-10-24(16-23(22)18-30)29-26(32)20-5-7-21(8-6-20)27(33)31-14-11-19(12-15-31)25-4-3-13-28-25/h5-10,16,19,25,28H,2-4,11-15,17-18H2,1H3,(H,29,32) |

InChI Key |

OBWFOTDCVMCZMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)N4CCC(CC4)C5CCCN5 |

Origin of Product |

United States |

Biological Activity

N-(2-Ethylisoindolin-5-yl)-4-(4-(pyrrolidin-2-yl)piperidine-1-carbonyl)benzamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C27H34N4O. The structure consists of an isoindoline core, a piperidine ring, and an amide functional group, which are crucial for its biological activity .

Research indicates that this compound exhibits various biological activities, primarily through interactions with specific receptors and enzymes. Its structure suggests potential affinity for both serotonin receptors and dopamine receptors, which are critical in the modulation of mood and cognition.

- Serotonin Receptor Affinity : Preliminary studies suggest that modifications in the piperidine moiety can enhance binding affinity to serotonin receptors, particularly the 5-HT1A subtype .

- Dopamine Receptor Interaction : The compound's structural features may also allow it to interact with dopamine D2 receptors, potentially influencing dopaminergic signaling pathways .

- Enzyme Inhibition : There is evidence that this compound may inhibit glucocerebrosidase (GC), an enzyme linked to Gaucher's disease. In vitro studies have shown IC50 values indicating effective inhibition .

Synthesis and Evaluation

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological efficacy. For instance:

- A study synthesized various analogues and tested their potency against glucocerebrosidase, revealing that certain modifications significantly enhanced inhibitory activity .

Pharmacological Studies

In vivo studies have explored the pharmacological effects of this compound:

- Neuropharmacological Effects : Animal models have demonstrated that administration of this compound can lead to anxiolytic effects, suggesting its potential as a treatment for anxiety disorders. Behavioral assays indicated improved performance in stress-induced tests .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-Ethylisoindolin-5-yl)-4-(4-(pyrrolidin-2-yl)piperidine-1-carbonyl)benzamide are contrasted below with three categories of analogous compounds.

Benzamide Derivatives with Simple Substituents

Example : N-(4-Bromophenyl)-4-trifluoromethylbenzamide (CAS 139253-79-5)

| Feature | Target Compound | N-(4-Bromophenyl)-4-trifluoromethylbenzamide |

|---|---|---|

| Core Structure | Benzamide with isoindolinyl and piperidine-pyrrolidine systems | Benzamide with bromophenyl and trifluoromethyl groups |

| Key Substituents | Ethylisoindolinyl, pyrrolidinyl-piperidine | 4-Bromophenyl, 4-CF₃ |

| Hypothesized Solubility | Moderate (polar pyrrolidine/piperidine vs. hydrophobic isoindolinyl) | Low (lipophilic CF₃ and bromine) |

| Potential Targets | Kinases, GPCRs | Enzyme inhibitors (e.g., proteases) |

Insights : The target compound’s heterocyclic systems may improve target selectivity compared to simpler benzamides, which often prioritize potency over pharmacokinetic properties .

Piperidine-Pyrrolidine Hybrid Analogues

Example : (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivatives

| Feature | Target Compound | Patent Compound (Example 51) |

|---|---|---|

| Piperidine Linkage | Piperidine fused to pyrrolidine via carbonyl | Pyrrolidine directly linked to carboxamide |

| Heterocyclic Additions | Isoindolinyl group | Methylthiazole and hydroxy groups |

| Conformational Impact | Enhanced rigidity from isoindolinyl | Flexibility from hydroxy and methylthiazole substituents |

| Bioavailability | Likely moderate (balanced lipophilicity) | Potentially higher (hydroxy group improves solubility) |

Insights : The hydroxy and thiazole groups in the patent compound may enhance solubility and hydrogen-bond interactions, whereas the target compound’s isoindolinyl group could favor binding to hydrophobic pockets .

Heterocyclic Benzamide Derivatives

Example: 4-{8-Amino-3-[(2S)-1-(But-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl}-N-(pyridine-2-yl)benzamide

| Feature | Target Compound | Imidazopyrazine Derivative |

|---|---|---|

| Heterocyclic System | Isoindolinyl | Imidazo[1,5-a]pyrazine |

| Linker | Piperidine-pyrrolidine carbonyl | But-2-ynoyl-pyrrolidine |

| Pharmacokinetics | Moderate metabolic stability (amide bonds) | Potential instability (alkyne group) |

| Target Selectivity | Broad (flexible piperidine-pyrrolidine) | Narrow (imidazopyrazine may target kinases) |

Insights : The imidazopyrazine core in the comparator compound could confer specificity for kinase targets, whereas the target compound’s piperidine-pyrrolidine system allows broader conformational adaptability .

Q & A

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

- Implement process analytical technology (PAT) for real-time monitoring (e.g., FTIR for reaction completion). Optimize crystallization conditions (e.g., cooling rates, anti-solvent addition) to ensure polymorph consistency . Quality control includes chiral HPLC (>99% ee) and elemental analysis (±0.4% theoretical) .

Methodological Tables

Table 1. Key Spectroscopic Data for Structural Validation

Table 2. Computational Parameters for Target Prediction

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.